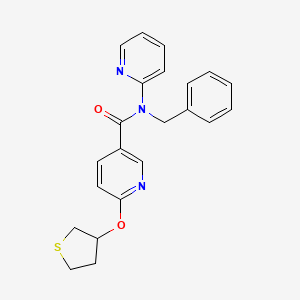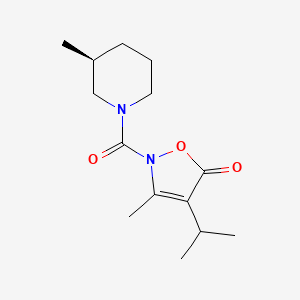
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide, commonly known as "DFB" is a synthetic compound that has been extensively studied for its potential use in scientific research. DFB is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell growth, proliferation, and differentiation.
Mécanisme D'action
DFB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrates. This leads to a disruption of CK2-mediated signaling pathways, which are important for cell growth, proliferation, and differentiation. The inhibition of CK2 by DFB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer drug candidate.
Biochemical and Physiological Effects:
DFB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, DFB has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. DFB has also been shown to have neuroprotective activity, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. DFB has also been shown to have anticancer activity in vitro and in vivo, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, DFB has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, DFB has not been extensively tested in animal models, making it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on DFB. First, more studies are needed to understand its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Second, further studies are needed to determine its efficacy in animal models of cancer and other diseases. Third, DFB could be used as a lead compound for the development of new anticancer drugs. Fourth, DFB could be used as a tool for studying the role of CK2 in cellular processes, and for identifying new targets for anticancer drug development. Fifth, DFB could be used as a tool for studying the mechanisms of inflammation and neurodegeneration, and for identifying new targets for drug development in these areas. Overall, DFB is a promising compound with potential applications in a variety of scientific research areas.
Méthodes De Synthèse
The synthesis of DFB involves the reaction of 4-fluoro-N-(4-fluorophenyl)benzamide with 1,2-dithiolane-3-one-1-oxide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield DFB as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DFB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in many cellular processes including cell growth, proliferation, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for anticancer drug development. DFB has been shown to have anticancer activity in vitro and in vivo, making it a promising lead compound for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLITBVHNRDPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)
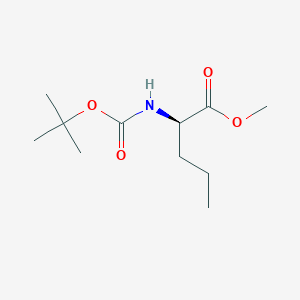
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)
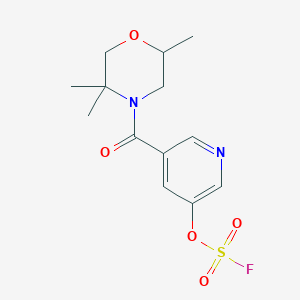
![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)
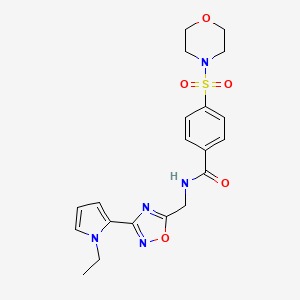

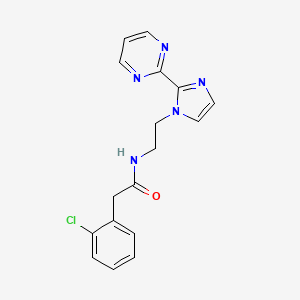
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)

